



Discovery of Methylbenzyl(cyclohexylmethyl)amine and its derivatives

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Compound of Interest		
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An In-depth Technical Guide to the Discovery and Derivatives of Benzyl-(cyclohexylmethyl)amine Analogs For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery, synthesis, and biological evaluation of a class of substituted benzyl-(cyclohexylmethyl)amine derivatives. While the specific molecule "Methylbenzyl(cyclohexylmethyl)amine" is not explicitly detailed in existing literature, this guide focuses on a closely related and well-characterized series of analogs, namely benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivatives. These compounds have demonstrated significant promise as antibacterial agents. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and proposed mechanisms of action, supported by detailed experimental protocols and data presented for comparative analysis.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents with unique mechanisms of action. The benzylamine and cyclohexylamine moieties are privileged structures in medicinal chemistry,



appearing in a wide array of biologically active compounds. The combination of these fragments in the benzyl-(cyclohexylmethyl)amine scaffold presents a promising avenue for the development of new therapeutics. This guide focuses on a series of such derivatives that have shown potent activity against both Gram-positive and Gram-negative bacteria.

Synthesis of Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine Derivatives

The synthesis of the title compounds is a multi-step process that begins with commercially available starting materials. A general synthetic scheme is outlined below, based on methodologies reported in the literature[1].

Experimental Workflow



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Caption: Synthetic pathway for benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivatives.

Detailed Experimental Protocols

Step 1: Synthesis of cis/trans-1,3-Bis(hydroxymethyl)cyclohexane To a stirred solution of lithium aluminum hydride in dry tetrahydrofuran (THF), a solution of cis/trans-1,3-cyclohexanedicarboxylic acid in dry THF is added dropwise at 0 °C. The reaction mixture is then refluxed for 8 hours. After cooling, the reaction is quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting precipitate is filtered, and the filtrate is concentrated under reduced pressure to yield cis/trans-1,3-bis(hydroxymethyl)cyclohexane as a viscous liquid.

Step 2: Synthesis of cis/trans-1,3-Bis(chloromethyl)cyclohexane A solution of cis/trans-1,3-bis(hydroxymethyl)cyclohexane in chloroform is added dropwise to a stirred solution of thionyl chloride in chloroform at 0 °C. The reaction mixture is then stirred at room temperature for 12



hours. The solvent and excess thionyl chloride are removed under reduced pressure to give the crude cis/trans-1,3-bis(chloromethyl)cyclohexane, which is used in the next step without further purification.

Step 3: Synthesis of Substituted Benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine Derivatives A mixture of cis/trans-1,3-bis(chloromethyl)cyclohexane, the appropriately substituted benzylamine (4 equivalents), and potassium carbonate in acetonitrile is refluxed for 24 hours. The reaction mixture is then cooled, filtered, and the solvent is evaporated. The residue is dissolved in ethyl acetate and washed with water. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel to afford the final substituted benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine derivative[1].

Biological Activity and Structure-Activity Relationship (SAR)

The antibacterial activity of the synthesized compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of a chemical that prevents visible growth of a bacterium, was determined for each derivative.

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the MIC values (in μ g/mL) for a selection of derivatives against various bacterial strains[1].



Compound ID	R (Substitutio n on Benzyl Ring)	P. aeruginosa (ATCC 27853)	S. epidermidis (MTCC 435)	E. coli (ATCC 25922)	S. aureus (ATCC 25923)
6a	Н	0.062	0.031	>1	>1
6b	2-Cl	0.015	0.007	0.5	0.25
6c	3-Cl	0.031	0.015	>1	>1
6d	4-Cl	0.007	0.003	0.125	0.062
6e	2,4-diCl	0.003	0.002	0.062	0.031
6f	3,4-diCl	0.002	0.002	0.031	0.015
6g	4-F	0.015	0.007	0.25	0.125
6h	4-Br	0.003	0.002	0.062	0.031
6i	4-CH₃	0.031	0.015	>1	>1
6j	4-OCH₃	0.062	0.031	>1	>1
6k	4-NO ₂	0.007	0.003	0.125	0.062
61	3,4,5-triOCH₃	0.015	0.007	0.015	0.007
6m	2,5-diOCH₃	0.015	0.015	0.015	0.015

Data extracted from Kumar, D., et al. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 893-895.[1]

Structure-Activity Relationship Analysis

The data reveals several key SAR trends:

Halogen Substitution: The presence of halogen atoms on the benzyl ring generally enhances
antibacterial activity. Dichloro-substituted compounds, particularly 6f (3,4-diCl), exhibited the
most potent activity against P. aeruginosa and S. epidermidis[1].



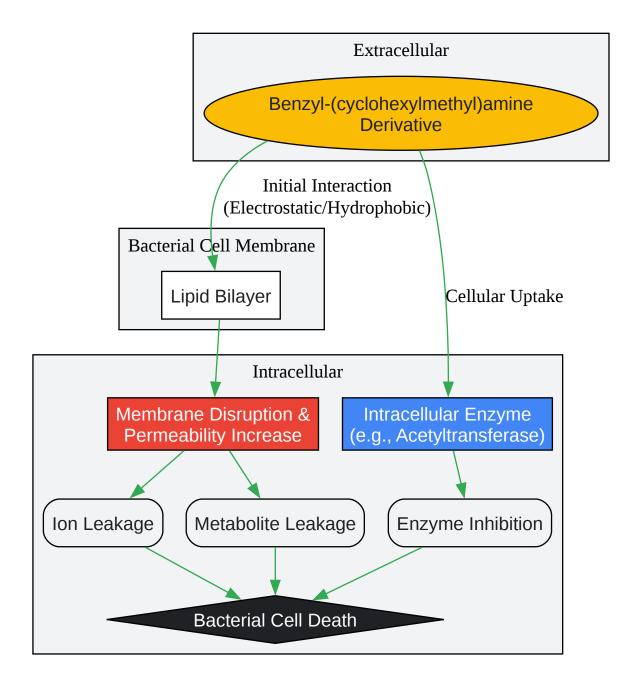
- Position of Substituents: The position of the substituent on the aromatic ring influences potency. For instance, the 4-chloro derivative (6d) was more active than the 2-chloro (6b) and 3-chloro (6c) analogs[1].
- Electron-Withdrawing vs. Electron-Donating Groups: Electron-withdrawing groups (e.g., -Cl, -Br, -NO₂) tend to confer greater activity than electron-donating groups (e.g., -CH₃, -OCH₃)[1].
- Broad-Spectrum Activity: While most compounds showed high potency against P. aeruginosa and S. epidermidis, compounds 6I (3,4,5-triOCH₃) and 6m (2,5-diOCH₃) demonstrated broad-spectrum activity against all four tested bacterial strains[1].

Proposed Mechanism of Action

The precise molecular mechanism of action for this class of compounds has not been fully elucidated. However, based on studies of structurally related benzylamine and cyclohexylamine derivatives, a multi-faceted mechanism can be proposed, primarily involving the disruption of the bacterial cell membrane and potential inhibition of essential enzymes[2][3][4].

Signaling Pathway and Cellular Targets





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Caption: Hypothesized mechanism of antibacterial action.

The proposed mechanism initiates with the interaction of the cationic amine derivative with the negatively charged components of the bacterial cell membrane. This interaction is likely driven by both electrostatic and hydrophobic forces. This association is thought to disrupt the integrity of the lipid bilayer, leading to increased membrane permeability[2]. The subsequent leakage of essential ions and small metabolites compromises cellular functions, ultimately leading to



bacterial cell death. Additionally, if the compound is able to enter the cell, it may inhibit the function of essential intracellular enzymes, contributing to its bactericidal effect[3][5].

Conclusion and Future Directions

The benzyl-[3-(benzylaminomethyl)cyclohexylmethyl]amine scaffold represents a promising class of antibacterial agents with potent activity, particularly against challenging Gram-negative pathogens like P. aeruginosa. The structure-activity relationships identified provide a clear rationale for the design of more potent and selective analogs. Future research should focus on elucidating the precise molecular mechanism of action, which could reveal novel bacterial targets. Furthermore, optimization of the pharmacokinetic and toxicological profiles of these compounds will be crucial for their potential development as therapeutic agents. The broad-spectrum activity of the methoxy-substituted derivatives warrants further investigation and development.

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